(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide
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Overview
Description
Sardomozide is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative with potential antineoplastic and antiviral properties. Sardomozide selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines, such as spermine and spermidine that bind to DNA and play critical roles in cell division, cell differentiation and membrane function. By inhibiting SAMDC, sardomozide reduces the intracellular polyamine concentration, thereby interfering with cell growth and differentiation. In addition, this agent also exhibits anti-HIV effect via suppressing expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication.
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structure of related nitrogen-containing heterocycles. For example, studies have shown that diaminomethylenehydrazones of aromatic and aliphatic carbonyl compounds react with dimethyl acetylenedicarboxylate to form various heterocycles, including imidazolinones and pyrimidine derivatives (Miyamoto & Yamazaki, 1994), (Miyamoto & Yamazaki, 1996). These compounds are critical in the development of new pharmaceuticals and materials.
Tautomerism Studies
Research on compounds like 1,3-diamino-2-phenylnaphthalene, which is structurally similar, indicates these compounds exhibit interesting tautomeric properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Bedford & Landquist, 1967).
Heterocyclic Compound Synthesis
The synthesis of macroheterocyclic compounds involving similar structures has been researched, indicating potential applications in material science and pharmaceuticals (Berezina, 2018).
Pharmaceutical Applications
The imino ene reactions of related compounds have been explored for the synthesis of isothiazolidine derivatives, which have potential pharmaceutical applications (Davis et al., 2002).
Chemical Reactivity and Mechanisms
Studies on the reactivity and reaction mechanisms of similar compounds, like iminophosphoranes, contribute to a deeper understanding of chemical processes, which is vital for the development of new chemical reactions and materials (Liu et al., 2008).
properties
Molecular Formula |
C11H14N6 |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
(1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9- |
InChI Key |
CYPGNVSXMAUSJY-SXGWCWSVSA-N |
Isomeric SMILES |
C1C/C(=N/N=C(N)N)/C2=C1C(=CC=C2)C(=N)N |
SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N |
synonyms |
4-AIAH 4-amidinoindan-1-one 2'-amidinohydrazone CGP 48664 CGP 48664A CGP-48664 CGP-48664A SAM 486A SAM486A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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